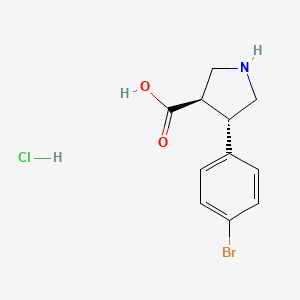

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1217832-47-7

Cat. No.: VC2569023

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217832-47-7 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 g/mol |

| IUPAC Name | (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |

| Standard InChI Key | RONOJNNUHUBSJT-UXQCFNEQSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl |

Introduction

Chemical Properties and Structure

Chemical Identifiers

The compound (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is uniquely identified by several key chemical parameters. It is registered under CAS number 1217832-47-7, which serves as its primary identifier in chemical databases and literature. The molecular formula is C11H13BrClNO2, indicating the presence of carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms in specific proportions. This compound has a molecular weight of 306.58 g/mol, which influences its physical properties and pharmacokinetic behavior.

Table 1: Chemical Identifiers of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1217832-47-7 |

| IUPAC Name | (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 g/mol |

| Standard InChIKey | RONOJNNUHUBSJT-UXQCFNEQSA-N |

| Isomeric SMILES | C1C@@HC2=CC=C(C=C2)Br.Cl |

Structural Characteristics

The compound belongs to the class of pyrrolidine carboxylic acids and is categorized as a chiral compound due to the presence of stereogenic centers at positions 3 and 4 of the pyrrolidine ring. The (3R,4S) designation indicates the specific three-dimensional arrangement of substituents at these positions, which is crucial for its biological activity and interactions with target receptors or enzymes.

The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with a carboxylic acid group at position 3 and a 4-bromophenyl group at position 4. The bromophenyl group consists of a benzene ring with a bromine atom at the para position, which enhances the compound's lipophilicity and can influence its binding properties with biological targets. The hydrochloride salt form improves the compound's water solubility compared to the free base, which is advantageous for pharmaceutical formulations and biological testing.

Synthesis Methods

General Synthetic Approach

The synthesis of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves a multi-step process starting from appropriate precursors. The general approach involves modifying existing pyrrolidine derivatives to introduce the bromophenyl group at the 4-position with the correct stereochemistry. This requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity.

One synthetic route involves nucleophilic substitution reactions followed by coupling reactions and stereoselective hydrogenation. A related compound, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, is synthesized through a series of steps including nucleophilic substitution, closed-loop reaction, coupling with vinyl boron complexes, and catalytic hydrogenation . Similar approaches may be adapted for the synthesis of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride, with modifications to incorporate the bromophenyl group instead of an ethyl group.

Analytical Monitoring and Purification

Throughout the synthesis process, analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and confirm product identity. These techniques are essential for ensuring the stereochemical integrity of the final product, as the biological activity of the compound is highly dependent on its specific stereochemistry.

Purification methods may include crystallization, column chromatography, or preparative HPLC to obtain the final product with high purity. The conversion to the hydrochloride salt is typically performed as the final step, often by treating the free base with hydrogen chloride in an appropriate solvent.

Research Findings and Implications

Structure-Activity Relationships

Research on compounds structurally related to (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride provides insights into structure-activity relationships that can guide further development. The stereochemistry at positions 3 and 4 of the pyrrolidine ring appears to be critical for biological activity, as evidenced by the specific designation of the (3R,4S) configuration in the compound name.

The reactivity of this compound is influenced by its functional groups; for example, the carboxylic acid can readily participate in nucleophilic acyl substitution reactions. This reactivity can be leveraged for further chemical modifications to optimize pharmacological properties or to develop conjugates for targeted delivery.

Comparison with Related Compounds

Several compounds share structural similarities with (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride. The racemic mixture (+/-)-trans-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid (CAS 1217978-04-5) contains both the (3R,4S) and (3S,4R) isomers . The specific (3R,4S) isomer in the hydrochloride salt form represents a single enantiomer with defined stereochemistry, which typically leads to more specific biological activity compared to racemic mixtures.

Other related compounds include (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 637020-93-0), which differs in the position of the carboxylic acid group and the nature of the bromophenyl attachment. These structural variations result in different three-dimensional arrangements and consequently different biological activity profiles.

Applications in Drug Discovery and Development

Role in Medicinal Chemistry

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride has significant relevance in medicinal chemistry and pharmaceutical research due to its unique stereochemistry and functional groups. The compound may serve as a building block or scaffold for the development of more complex molecules with enhanced biological activities.

The presence of the bromine atom on the phenyl ring provides a synthetic handle for further modifications through various cross-coupling reactions. This allows medicinal chemists to expand the chemical space around this core structure and potentially optimize properties such as potency, selectivity, and pharmacokinetics.

Future Research Directions

Future research on (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride may focus on several areas:

-

Detailed investigation of its biological targets and mechanism of action

-

Structure-activity relationship studies to optimize pharmacological properties

-

Development of synthetic routes to produce the compound with higher efficiency and stereoselectivity

-

Exploration of its potential in combination with other therapeutic agents

-

Investigation of formulation strategies to improve its drug-like properties

Such research could lead to the development of novel therapeutic agents based on this chemical scaffold, potentially addressing unmet medical needs in areas such as neurology, psychiatry, or pain management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume